molecular formula C26H32FN3O3S B2815750 3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892781-83-8

3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B2815750
CAS RN: 892781-83-8
M. Wt: 485.62
InChI Key: FPYBMIGAQDNYDL-UHFFFAOYSA-N
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Description

3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activities

    A related compound, temafloxacin hydrochloride, has shown potent antibacterial properties. Although this is not the exact compound , its structure and function provide insights into the potential antibacterial applications of similar quinolone derivatives (Chu et al., 1991).

  • Broad-Spectrum Antibacterial Agent

    Another similar compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid, has demonstrated broad antibacterial activity, suggesting potential applications in treating systemic infections (Goueffon et al., 1981).

Chemical Synthesis and Characterization

  • Practical Synthesis of Broad-Spectrum Antibacterials

    The compound is potentially related to isothiazoloquinolone, used in synthesizing broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

  • Fluoroquinolone Synthesis

    An alternative synthesis method for a similar compound, temafloxacin, was developed, highlighting the potential for efficient production methods for related fluoroquinolone compounds (Chu et al., 1992).

Biological and Pharmacological Screening

  • Bioactive Molecule Synthesis

    Related fluoro substituted benzothiazoles have been synthesized and screened for various biological activities, including antimicrobial and anti-inflammatory effects (Patel et al., 2009).

  • Antimicrobial and Antifungal Activities

    Compounds with a similar structure have shown promising results in antibacterial and antifungal screenings, suggesting potential applications in combating various infections (Desai et al., 2007).

Molecular Probes and Fluorescent Dyes

  • Fluorescent Molecular Probes: Derivatives of 2,5-diphenyloxazoles, which share structural similarities, have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful in biological studies (Diwu et al., 1997).

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-5-9-30-17-25(34(32,33)24-14-18(3)7-8-19(24)4)26(31)20-15-21(27)23(16-22(20)30)29-12-10-28(6-2)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYBMIGAQDNYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one

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